4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione
Description
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is a synthetic naphthoquinone derivative characterized by a fused furan-dione core with ethyloxy substituents at positions 4 and 8. This compound belongs to the naphtho[2,3-c]furan-1,3-dione family, which is notable for its planar aromatic system and electron-deficient quinoid structure. The ethyloxy groups enhance lipophilicity and may influence reactivity in biological or material applications .
Structure
3D Structure
Properties
IUPAC Name |
4,9-diethoxybenzo[f][2]benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-3-19-13-9-7-5-6-8-10(9)14(20-4-2)12-11(13)15(17)21-16(12)18/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUCARCOXWGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270142 | |
| Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325780-77-6 | |
| Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325780-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroquinone, which undergoes cyclization to form the furan ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents at the ethyloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthofuran derivatives depending on the reagents used.
Scientific Research Applications
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among naphtho[2,3-c]furan-1,3-dione derivatives include substituent type (e.g., hydroxyl, alkyl, aryl) and position, which critically impact physicochemical properties and applications. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Lipophilicity : Ethyloxy and phenyl substituents increase hydrophobicity, favoring membrane permeability in biological systems or compatibility with organic solvents in material science .
- Polarity : Hydroxyl groups (e.g., 6,8,9-trihydroxy derivative) enhance hydrogen bonding, improving solubility in polar solvents and interaction with biological targets .
- Electronic Effects: Electron-withdrawing groups (e.g., quinone dione core) facilitate redox activity, crucial for antitumor applications .
Key Observations :
- Green Chemistry : Visible-light-mediated synthesis offers higher yields (up to 75% in MeCN) and avoids toxic catalysts, aligning with sustainable practices .
- Chiral Derivatives : Enzymatic methods enable access to enantiomerically pure compounds, critical for pharmaceutical applications .
Antiproliferative Activity
Naphtho[2,3-b]furan-4,9-diones (structural isomers of the c-series) demonstrate potent antiproliferative effects. For example:
- 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione inhibits keratinocyte hyperproliferation with IC₅₀ values in the submicromolar range .
- Ethyloxy vs.
Fluorescent Probes
- 6-(Dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH): Used in ratiometric sensing of amines and protein interactions, leveraging its anhydride reactivity .
- Grafted Probes : Derivatives like the La³⁺-sensing probe combine naphtho[2,3-c]furan-1,3-dione with benzothiazole, enabling dual fluorescence and colorimetric detection .
Material Science
- Host-Guest RTP Systems: Naphtho[2,3-c]furan-1,3-dione derivatives paired with commercial hosts achieve 83% prediction accuracy for efficient intersystem crossing, useful in anti-counterfeiting technologies .
Biological Activity
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is a synthetic organic compound that belongs to the class of naphthofuran derivatives. Its unique structure features a naphthoquinone core fused with a furan ring and ethyloxy substituents at positions 4 and 9. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroquinone, which subsequently cyclizes to form the furan ring. The final product can be purified through recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its ability to undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a candidate for anticancer therapy. Additionally, it may interact with specific enzymes and proteins, modulating their activity and affecting various cellular pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains using methods such as the agar-well diffusion technique. The minimum inhibitory concentration (MIC) values for several Gram-positive and Gram-negative bacteria have shown promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity .
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of this compound against various cancer cell lines. For example:
- Cell Lines Tested : H9c2 cardiomyocytes and J774 macrophages.
- Cell Viability Assay : MTT assay results indicated that the compound exhibited cytotoxicity at concentrations above 40 µM.
The compound's mechanism in cancer cells involves inducing apoptosis through ROS generation and modulation of apoptotic pathways .
Study on Antimicrobial Effects
A study conducted by Ravichandiran et al. (2019) explored the antibacterial effects of naphthoquinone derivatives similar to this compound. The study found that these compounds induced oxidative stress in E. coli comparable to standard antibiotics like streptomycin .
Study on Anticancer Properties
Another research highlighted the compound's effect on gastric cancer cell lines. Treatment with naphthoquinones led to significant apoptosis rates (40-60%) in treated cells, indicating its potential as an anticancer agent .
Q & A
Q. What advanced techniques are needed to characterize amorphous byproducts in oxidation reactions?
- Recommendation : Use solid-state NMR (¹³C CP/MAS) and X-ray pair distribution function (PDF) analysis. For unresolved peaks in PMR, dynamic nuclear polarization (DNP) enhances sensitivity for trace impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
